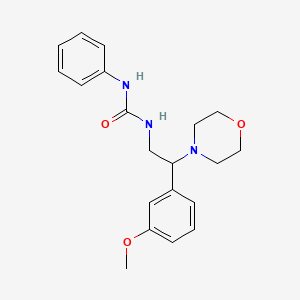

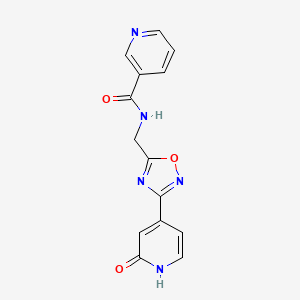

![molecular formula C6H3BrN4 B2723136 3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2243507-20-0](/img/structure/B2723136.png)

3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile” is a chemical compound with the molecular formula C6H3BrN4. Its average mass is 211.019 Da and its monoisotopic mass is 209.954102 Da . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile” is based on the imidazole ring, which is a five-membered heterocyclic moiety. This structure contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms .科学的研究の応用

Inorganic and Organometallic Chemistry

Hydridotris(pyrazolyl)borato complexes of Group 5 metals have been explored for their potential in modeling vanadium-histidine interactions in metalloproteins, such as bromoperoxidase. Although the focus here is on oxo vanadium species, the study provides a backdrop for understanding the structural versatility and reactivity of pyrazole-containing compounds in inorganic and organometallic chemistry, setting the stage for further exploration of brominated pyrazole derivatives in similar contexts (Etienne, 1996).

Therapeutic Applications

Pyrazoline derivatives, which share a structural motif with 3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile, have been widely investigated for their therapeutic potential. These compounds exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The versatility in biological activities highlights the potential of brominated pyrazole derivatives in drug discovery and development, encouraging further research into their applications (Shaaban, Mayhoub, & Farag, 2012).

Multicomponent Synthesis for Bioactive Derivatives

Recent advancements in the multicomponent synthesis of pyrazole derivatives underline the efficiency of these methods in generating bioactive molecules. This approach aligns with the exploration of 3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile as a precursor in synthesizing compounds with antibacterial, anticancer, antifungal, and antioxidant properties. The review emphasizes the broad utility of pyrazole derivatives in pharmaceutical and medicinal chemistry, suggesting a promising area for the application of brominated pyrazole derivatives (Becerra, Abonía, & Castillo, 2022).

Neurodegenerative Disorders

Pyrazoline-containing compounds, by extension, potentially including brominated variants, have been identified as candidates for treating neurodegenerative diseases. Their neuroprotective properties and ability to inhibit key enzymes involved in Alzheimer's and Parkinson's diseases underscore the therapeutic relevance of this chemical class in addressing global health challenges related to neurodegeneration. This application exemplifies the critical need for continued research into pyrazole derivatives, including brominated versions, for their potential in medicinal chemistry (Ahsan et al., 2022).

将来の方向性

The future directions for the study of “3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by imidazole derivatives, these compounds may have potential applications in the development of new drugs .

特性

IUPAC Name |

3-bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN4/c7-5-3-9-6-4(1-8)2-10-11(5)6/h2-3,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMHUAPDNAQRDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC=C(N2N1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,3,3,4,4,5,5,5-nonafluoro-N-(2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)pentanamide](/img/structure/B2723055.png)

![2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2723057.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2723058.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2723065.png)

![1,3-Benzothiazol-2-yl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2723070.png)

![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide](/img/structure/B2723071.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2723072.png)

![N-ethyl-N-[4-({[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]amino}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2723073.png)